1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]
Overview
Description
1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], also known as MMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMB is a chelator that binds to metal ions, making it a useful tool for studying metal-dependent enzymes and processes.
Mechanism of Action
1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] works by binding to metal ions, which can affect the activity of metal-dependent enzymes and processes. By chelating metal ions, 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] can inhibit the activity of metal-dependent enzymes, leading to a better understanding of their function and potential therapeutic applications.
Biochemical and Physiological Effects:
1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has been shown to have a range of biochemical and physiological effects, including the inhibition of metal-dependent enzymes and the modulation of metal ion concentrations in biological systems. 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] in lab experiments is its ability to selectively bind to metal ions, making it a useful tool for studying metal-dependent enzymes and processes. However, 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] can also have non-specific effects on biological systems, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime], including the development of new synthetic methods for producing 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] and the exploration of its potential therapeutic applications. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] and its potential limitations in lab experiments.
Scientific Research Applications
1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] has been used in a variety of scientific research applications, including studies on metal-dependent enzymes, such as metalloproteases and metalloenzymes. 1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime] can also be used to study the effects of metal ions on biological systems, including the role of metal ions in disease processes.
properties
IUPAC Name |
[(E)-[1-oxo-1-(2,4,6-trimethylphenyl)butan-2-ylidene]amino] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-8-17(21(25)20-14(3)9-13(2)10-15(20)4)24-30-23(26)16-11-18(27-5)22(29-7)19(12-16)28-6/h9-12H,8H2,1-7H3/b24-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBBBOOVJDSUEY-JJIBRWJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C(=O)C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C(=O)C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[1-oxo-1-(2,4,6-trimethylphenyl)butan-2-ylidene]amino] 3,4,5-trimethoxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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